Clinical Efficacy: No Additive Benefit of Elzasonan-Sertraline Combination vs. Sertraline Monotherapy in Major Depressive Disorder
In a Phase 2, double-blind, placebo-controlled trial, the combination of Elzasonan (as citrate salt) with sertraline (SEC) was compared to sertraline monotherapy in 261 outpatients with moderate-to-severe MDD. The primary endpoint, MADRS response rate at Week 8, was 53% for SEC versus 54% for sertraline alone, demonstrating no significant difference (difference in proportion -0.01, 95% CI [-0.14, 0.13], p=0.53) [1]. This contrasts with some preclinical expectations that 5-HT1B/1D antagonism would augment SSRI efficacy. For procurement decisions, this indicates that Elzasonan does not enhance the antidepressant effect of sertraline, and may not be a suitable candidate for combination therapy research aimed at achieving superior efficacy over SSRIs alone.
| Evidence Dimension | MADRS Response Rate at Week 8 |
|---|---|
| Target Compound Data | Sertraline + Elzasonan combination: 53% (53/100 responders) |
| Comparator Or Baseline | Sertraline monotherapy: 54% (53/99 responders); Placebo: 33% (19/58 responders) |
| Quantified Difference | Difference in proportion (SEC minus sertraline): -0.01 (95% CI -0.14 to 0.13); p=0.53 (non-significant) |
| Conditions | 8-week randomized, double-blind, parallel group trial in outpatients with recurrent, moderate-to-severe MDD (DSM-IV 296.3x); MADRS total score ≥22 at baseline |
Why This Matters
This direct clinical comparison informs researchers that Elzasonan does not provide additive antidepressant efficacy when combined with sertraline, which may influence the selection of compounds for studies investigating augmentation strategies in MDD.
- [1] Pfizer Inc. Elzasonan citrate / CP-448,187. Public Disclosure Synopsis Protocol A7571001. 09 October 2015. View Source
